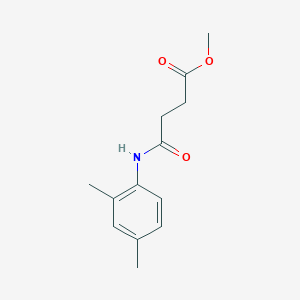![molecular formula C29H22N2O5 B326485 2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)](/img/structure/B326485.png)
2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is a complex organic compound known for its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. The starting materials often include phenoxybenzene derivatives and pyrrolizine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy and pyrrolizine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,8bR)-2-(3,4-dichlorophenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,6’-indolo[2,1-b]quinazoline]-1,3,12’-trione
- 7-chloro-2’-(2-fluorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
Uniqueness
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is unique due to its specific spiro structure and the presence of both phenoxy and pyrrolizine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H22N2O5 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2//'-indene]-1,1//',3,3//'-tetrone |
InChI |
InChI=1S/C29H22N2O5/c32-25-20-9-4-5-10-21(20)26(33)29(25)24-23(22-11-6-16-30(22)29)27(34)31(28(24)35)17-12-14-19(15-13-17)36-18-7-2-1-3-8-18/h1-5,7-10,12-15,22-24H,6,11,16H2 |
InChI Key |
JQFKTQNTCKOMTK-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B326402.png)
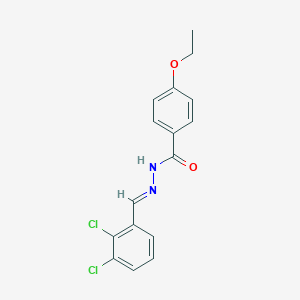
![3-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B326408.png)
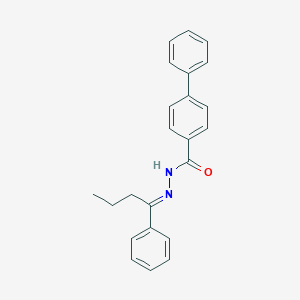
![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)
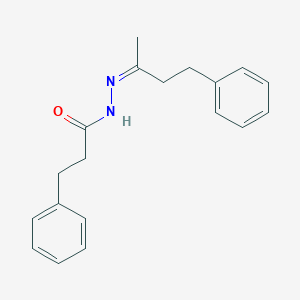
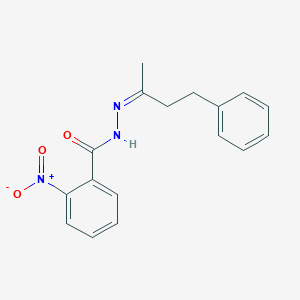
![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)
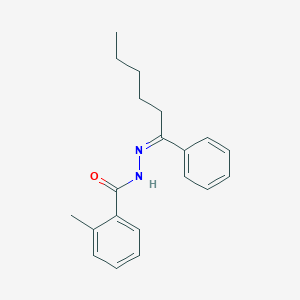
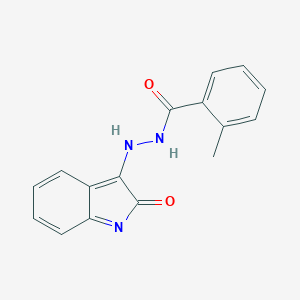
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-{3-nitrobenzoyl}oxime](/img/structure/B326425.png)
![4-[(2-oxoindol-3-yl)amino]benzamide](/img/structure/B326426.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
